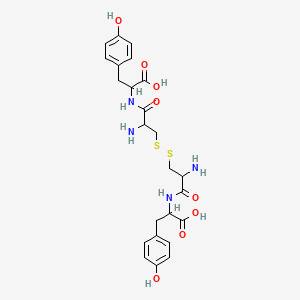

N-(2-Amino-3-((2-amino-3-((1-carboxy-2-(4-hydroxyphenyl)ethyl)amino)-3-oxopropyl)dithio)propanoyl)-4-hydroxyphenylalanine

Description

This compound is a structurally complex molecule featuring multiple functional groups, including:

- Amino groups at two positions, enabling hydrogen bonding and catalytic interactions.

- A dithio (-S-S-) bridge, which confers redox activity and structural stability.

- Carboxy and 3-oxopropyl groups, enhancing solubility and reactivity in aqueous environments.

While none of the provided evidence explicitly describes this compound, its structural motifs align with compounds in pharmaceutical and heterocyclic chemistry research, such as those involving amino acids, disulfide linkages, and aromatic systems .

Properties

IUPAC Name |

2-[[2-amino-3-[[2-amino-3-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-oxopropyl]disulfanyl]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N4O8S2/c25-17(21(31)27-19(23(33)34)9-13-1-5-15(29)6-2-13)11-37-38-12-18(26)22(32)28-20(24(35)36)10-14-3-7-16(30)8-4-14/h1-8,17-20,29-30H,9-12,25-26H2,(H,27,31)(H,28,32)(H,33,34)(H,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZWGDFPODQWICQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CSSCC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N4O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

566.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7369-94-0 | |

| Record name | N-(2-Amino-3-((2-amino-3-((1-carboxy-2-(4-hydroxyphenyl)ethyl)amino)-3-oxopropyl)dithio)propanoyl)-4-hydroxyphenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007369940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC333714 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333714 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Biological Activity

Molecular Formula

- Chemical Formula : C24H30N4O8S2

- Molecular Weight : 542.66 g/mol

Structural Components

The compound contains:

- Amino Acids : The backbone includes amino acids which are essential for various biological functions.

- Dithio Group : This feature may influence redox reactions and interactions with biological macromolecules.

- Hydroxyphenyl Groups : These groups can participate in hydrogen bonding and may enhance the compound's solubility and interaction with biological targets.

- Antioxidant Activity : The presence of hydroxyphenyl groups suggests potential antioxidant properties, which could protect cells from oxidative stress.

- Enzyme Inhibition : The compound may inhibit specific enzymes, potentially affecting metabolic pathways. For example, it could interact with acetylcholinesterase, impacting neurotransmitter levels .

- Cell Signaling Modulation : It may influence G-protein coupled receptors (GPCRs), which are critical in cell signaling pathways related to various physiological processes .

Research Findings

- In Vitro Studies : Preliminary studies have indicated that derivatives of similar compounds exhibit significant activity against cancer cell lines, suggesting that this compound may have anticancer properties.

- Case Studies : Research on related compounds has shown that modifications to the amino acid structure can enhance biological activity, indicating that the specific configuration of this compound may also be crucial for its effectiveness.

Data Table of Biological Activities

Case Studies

-

Anticancer Activity

- A study explored the effects of similar compounds on various cancer cell lines, demonstrating significant cytotoxicity. The structural similarities suggest that N-(2-Amino-3-((2-amino-3-((1-carboxy-2-(4-hydroxyphenyl)ethyl)amino)-3-oxopropyl)dithio)propanoyl)-4-hydroxyphenylalanine could exhibit comparable effects.

- Neuroprotective Effects

Scientific Research Applications

Cancer Research

The compound has been submitted to the National Cancer Institute for testing and evaluation, indicating its potential role in cancer treatment strategies. The Cancer Chemotherapy National Service Center (NSC) number associated with this compound is 333714, highlighting its relevance in oncological studies .

Drug Development

The compound's unique structure suggests potential applications in drug design, particularly in creating targeted therapies that leverage its dithio and amino acid functionalities. The incorporation of hydroxyphenyl groups may enhance bioactivity and specificity toward certain biological targets, making it a candidate for further pharmacological exploration.

Biochemical Pathway Analysis

Given its complex structure, the compound can be utilized to study various biochemical pathways, particularly those involving amino acid metabolism and protein interactions. Its ability to interact with biological molecules may provide insights into metabolic dysregulation seen in diseases such as cancer and neurodegenerative disorders.

Data Tables

Case Study 1: Kynureninase Inhibition

A study focusing on the inhibition of kynureninase revealed that modifications to the structure of related compounds led to enhanced potency as inhibitors. This finding underscores the importance of structural nuances in developing effective therapeutic agents .

Case Study 2: Targeted Cancer Therapies

Research involving compounds similar to N-(2-Amino-3-((2-amino-3-((1-carboxy-2-(4-hydroxyphenyl)ethyl)amino)-3-oxopropyl)dithio)propanoyl)-4-hydroxyphenylalanine has shown promise in targeted therapies for cancers, particularly through mechanisms that exploit specific metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Functional Groups

The table below highlights key structural differences and similarities with analogous compounds from the evidence:

Key Observations:

- The dithio bridge in the target compound is absent in other analogs, suggesting unique redox or stability properties compared to disulfide-free structures like Isorhamnetin-3-O-glycoside or phthalimide derivatives .

- The dual aromatic systems (4-hydroxyphenyl groups) align with heterocyclic compounds in , which utilize naphthalene for enhanced π-π interactions in industrial applications .

Characterization:

- NMR and UV spectroscopy (as applied to Z. fabago compounds in ) would be critical for verifying the structure of the target compound, particularly for confirming the dithio bridge and amino group positions .

- Pharmacopeial standards () emphasize rigorous purity testing, which could apply to the target compound’s carboxy and hydroxyphenyl moieties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.